
6,6'-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two oxazoline rings and a bipyridine core, making it a valuable ligand in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized through the cyclization of amino alcohols with carboxylic acids under acidic conditions.
Coupling with Bipyridine: The oxazoline intermediates are then coupled with a bipyridine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to improve the overall efficiency of the process.
化学反応の分析
Types of Reactions
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bipyridine core can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols.
科学的研究の応用
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be utilized in catalysis and material science.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine involves its ability to coordinate with metal ions through the nitrogen atoms in the bipyridine core and the oxygen atoms in the oxazoline rings. This coordination can stabilize metal ions in specific oxidation states and geometries, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler analog without the oxazoline rings, commonly used as a ligand in coordination chemistry.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with bulky tert-butyl groups that provide steric hindrance and influence the coordination environment.
6,6’-Dimethyl-2,2’-bipyridine: A compound with methyl groups at the 6,6’ positions, affecting the electronic properties of the bipyridine core.
Uniqueness
6,6’-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)propan-2-yl)-2,2’-bipyridine is unique due to the presence of the oxazoline rings, which provide additional coordination sites and influence the overall geometry and reactivity of the metal complexes formed. This makes it a versatile ligand for various applications in catalysis and material science.
特性
分子式 |
C28H38N4O2 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
(4S)-4-propan-2-yl-2-[2-[6-[6-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]pyridin-2-yl]pyridin-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H38N4O2/c1-17(2)21-15-33-25(31-21)27(5,6)23-13-9-11-19(29-23)20-12-10-14-24(30-20)28(7,8)26-32-22(16-34-26)18(3)4/h9-14,17-18,21-22H,15-16H2,1-8H3/t21-,22-/m1/s1 |
InChIキー |
FNDWKYXYVBLTOP-FGZHOGPDSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=N[C@H](CO4)C(C)C |
正規SMILES |
CC(C)C1COC(=N1)C(C)(C)C2=CC=CC(=N2)C3=NC(=CC=C3)C(C)(C)C4=NC(CO4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


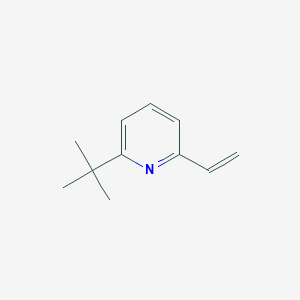

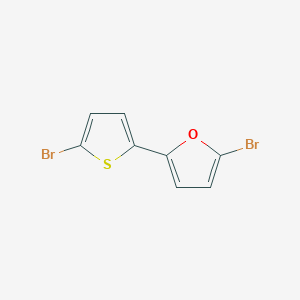
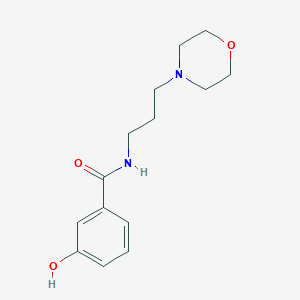

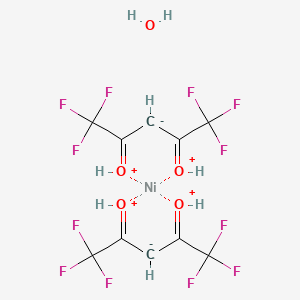
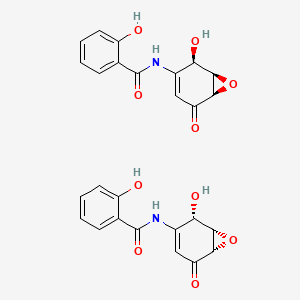
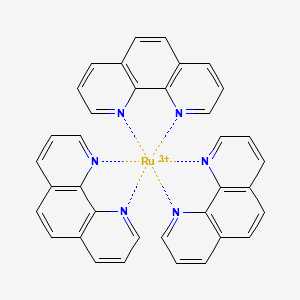
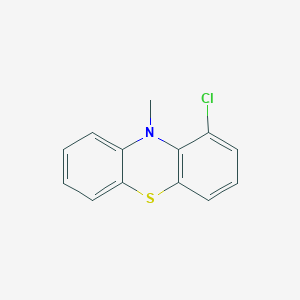

![4,5,7-Trifluorobenzo[d]thiazol-2(3H)-one](/img/structure/B15250320.png)



